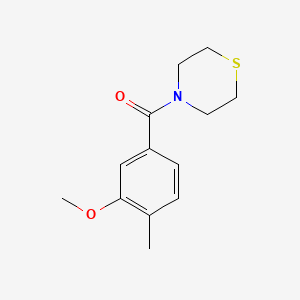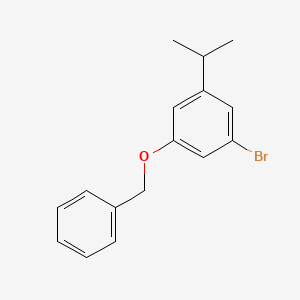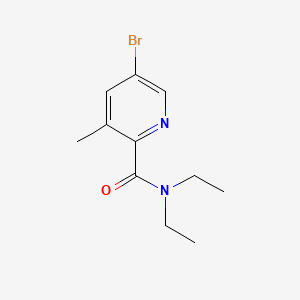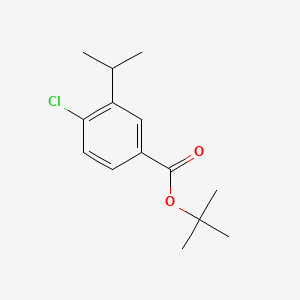
(3-Methoxy-4-methylphenyl)(thiomorpholino)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-4-methylphenyl)(thiomorpholino)methanone, also known as MMTM, is an organic compound with a wide range of applications in scientific research. It is a white, crystalline solid with a molecular weight of 265.35 g/mol, and is soluble in ethanol and methanol. MMTM has been used in a variety of scientific studies, including those involving enzyme inhibition, drug delivery, and protein-ligand interactions.
科学的研究の応用
Lasing Applications in Material Science
(3-Methoxy-4-methylphenyl)(thiomorpholino)methanone: has potential applications in the field of material science, particularly in the development of new lasing materials. Its structural properties may allow it to be used in the synthesis of co-oligomers with unique optoelectronic characteristics, which are essential for lasing performance .
Analytical Chemistry
In analytical chemistry, this compound could be utilized as a standard or reagent in chromatographic methods. Its precise synthesis and characterization enable its use in mass spectrometry and other analytical techniques to identify and quantify substances within a sample .
Pharmacology
The pharmacological potential of This compound is significant. It may serve as a precursor or an intermediate in the synthesis of various pharmacologically active molecules, potentially aiding in the development of new therapeutic agents .
Biotechnology
Biotechnological applications of this compound could include its use in protein expression and gene therapy. Its molecular structure may allow it to interact with specific proteins or genetic material, facilitating the study of gene function and regulation .
Environmental Science
This compound’s applications in environmental science could involve its use in the development of advanced battery technologies. Its chemical properties might make it suitable for use in energy storage materials, contributing to the advancement of cleaner energy solutions .
Life Science Research
In life science research, This compound could be employed in cell biology, genomics, and proteomics. It may be used in various assays and protocols to study cellular processes and molecular interactions .
特性
IUPAC Name |
(3-methoxy-4-methylphenyl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-10-3-4-11(9-12(10)16-2)13(15)14-5-7-17-8-6-14/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCLCSPHBBJJFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCSCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














